An In-depth Technical Guide to 2-Fluoro-4-iodonicotinic Acid
An In-depth Technical Guide to 2-Fluoro-4-iodonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Halogenated Pyridine Scaffold
2-Fluoro-4-iodonicotinic acid, identified by the CAS number 884494-51-3, is a halogenated pyridine derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery.[1][2][3] Its unique structural features—a pyridine core, a fluorine atom, an iodine atom, and a carboxylic acid group—offer a powerful combination of properties for the synthesis of complex, biologically active molecules.[4][5] The pyridine ring is a common motif in a vast number of pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[6][7] The strategic placement of halogen atoms, particularly fluorine and iodine, allows for fine-tuning of a molecule's physicochemical properties and provides reactive handles for further chemical transformations.[8]
The fluorine atom, with its high electronegativity, can significantly influence a molecule's acidity, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles.[8][9] The iodine atom, on the other hand, serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions to introduce new molecular complexity. This technical guide provides a comprehensive overview of 2-fluoro-4-iodonicotinic acid, detailing its properties, synthesis, and applications, with a focus on its practical utility for researchers in the field of drug development.
Physicochemical and Spectral Properties
A thorough understanding of the physicochemical and spectral properties of 2-fluoro-4-iodonicotinic acid is crucial for its effective use in synthesis and for the characterization of its derivatives.
Table 1: Physicochemical Properties of 2-Fluoro-4-iodonicotinic Acid
| Property | Value | Source |
| CAS Number | 884494-51-3 | [1][2][3][4][5][10][11][12][13][14][15][16][17] |
| Molecular Formula | C6H3FINO2 | [3][4][5][10][11][13][14][18] |
| Molecular Weight | 266.996 g/mol | [5][10] |
| Appearance | Off-white solid | [5][19] |
| Boiling Point | 347.0 ± 42.0 °C (Predicted) | [10][13][19] |
| Density | 2.198 g/cm³ | [10][19] |
| Flash Point | 163.7 °C | [10] |
| pKa | 1.20 ± 0.10 (Predicted) | [19] |
| XLogP3 | 1.52350 | [10] |
Spectral Analysis: A Guide to Structural Confirmation
While a dedicated, publicly available experimental spectrum for 2-fluoro-4-iodonicotinic acid is not readily found in the initial search, its structure can be confidently predicted and later confirmed using standard spectroscopic techniques. The following provides an expected spectral profile based on the known effects of its functional groups.
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine, iodine, and carboxylic acid groups. The proton adjacent to the nitrogen will likely appear at the most downfield position.
-
¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR will display six distinct signals for the six carbon atoms in the molecule. The carbon atoms directly attached to the fluorine, iodine, and the carboxyl group will show characteristic chemical shifts. The C-F coupling will be a key diagnostic feature.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group will be observed around 1700 cm⁻¹. C-F and C-I stretching vibrations will also be present at lower wavenumbers.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. The isotopic pattern of iodine (¹²⁷I is 100% abundant) will simplify the interpretation of the molecular ion region. Fragmentation patterns will likely involve the loss of the carboxyl group and halogen atoms.[18][20]
Synthesis and Reaction Mechanisms
The synthesis of 2-fluoro-4-iodonicotinic acid and its derivatives is a critical aspect of its utility. Several synthetic routes have been reported, often starting from readily available pyridine precursors.
Synthetic Pathway 1: From 2-Fluoropyridine
A common approach involves the directed ortho-metalation of 2-fluoropyridine. This powerful technique allows for the regioselective introduction of substituents onto the pyridine ring.
Caption: Synthetic route to 2-fluoro-4-iodonicotinic acid from 2-fluoropyridine.
Experimental Protocol:
-
Preparation of Lithium Diisopropylamide (LDA): Under an inert atmosphere (nitrogen or argon), diisopropylamine is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -30°C. n-Butyllithium is then added dropwise, maintaining the temperature below -30°C. The mixture is stirred for a period to ensure complete formation of LDA.[21]
-
Iodination of 2-Fluoropyridine: 2-Fluoropyridine, dissolved in anhydrous THF, is cooled to -70°C. The freshly prepared LDA solution is added slowly, and the reaction is stirred for one hour to facilitate the deprotonation at the 4-position. A solution of iodine in THF is then added, and the reaction is allowed to proceed for another hour.[21]
-
Carboxylation: The resulting 2-fluoro-4-iodopyridine is then subjected to a second deprotonation at the 3-position using LDA at -70°C. Dry carbon dioxide gas is bubbled through the reaction mixture, or solid dry ice is added, to introduce the carboxylic acid group.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by crystallization or column chromatography to yield 2-fluoro-4-iodonicotinic acid.[21]
Causality Behind Experimental Choices:
-
LDA as the Base: LDA is a strong, non-nucleophilic base, which is ideal for the deprotonation of aromatic rings without competing nucleophilic addition reactions.
-
Low Temperatures (-70°C): The low reaction temperatures are crucial to control the regioselectivity of the deprotonation and to prevent side reactions, such as the decomposition of the organolithium intermediates.
-
Anhydrous Conditions: Organolithium reagents are highly reactive towards water. Therefore, all solvents and reagents must be scrupulously dried, and the reaction must be carried out under an inert atmosphere.
Synthetic Pathway 2: Oxidation of 2-Fluoro-4-iodopyridine-3-carboxaldehyde
An alternative route involves the oxidation of the corresponding aldehyde.
Caption: Oxidation of 2-fluoro-4-iodopyridine-3-carboxaldehyde.
Experimental Protocol:
-
Reaction Setup: 2-Fluoro-4-iodopyridine-3-carboxaldehyde is dissolved in a mixture of tert-butanol and water.[19]
-
Addition of Reagents: To this solution, 2-methyl-2-butene and sodium chlorite are added sequentially.[19] 2-Methyl-2-butene acts as a scavenger for the hypochlorite byproduct.
-
Reaction and Workup: The reaction mixture is stirred at room temperature. Upon completion, the pH is adjusted to acidic with hydrochloric acid, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the desired product.[19]
Applications in Drug Discovery and Medicinal Chemistry
The trifunctional nature of 2-fluoro-4-iodonicotinic acid makes it a highly versatile scaffold for the synthesis of a wide range of drug candidates.[22][23]
As a Building Block for Kinase Inhibitors
The pyridine core is a prevalent feature in many kinase inhibitors, where the nitrogen atom often forms a key hydrogen bond with the hinge region of the kinase domain. The fluoro and iodo substituents on 2-fluoro-4-iodonicotinic acid can be exploited to modulate binding affinity and selectivity. The iodine atom is particularly useful for introducing larger substituents via Suzuki, Sonogashira, or other palladium-catalyzed cross-coupling reactions, allowing for the exploration of different regions of the kinase active site.
In the Development of Novel Antibacterial and Antiviral Agents
Pyridine carboxylic acid derivatives have a long history in the development of antimicrobial agents.[22] The unique electronic properties conferred by the fluorine atom in 2-fluoro-4-iodonicotinic acid can enhance the biological activity of its derivatives. The carboxylic acid moiety provides a handle for the formation of amides, esters, and other functional groups, enabling the creation of diverse libraries of compounds for screening against various pathogens.
For the Synthesis of CNS-Active Compounds
The ability of fluorine to increase lipophilicity can facilitate the penetration of the blood-brain barrier, a critical property for drugs targeting the central nervous system.[8] Consequently, 2-fluoro-4-iodonicotinic acid is an attractive starting material for the synthesis of novel therapeutics for neurological and psychiatric disorders.
Caption: Key application areas of 2-fluoro-4-iodonicotinic acid in drug discovery.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 2-fluoro-4-iodonicotinic acid and its derivatives.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[24][25] Avoid inhalation of dust and contact with skin and eyes.[21][25]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[24][25]
-
First Aid:
-
Storage: Store in a cool, dry place under an inert atmosphere (nitrogen or argon) at 2–8 °C.[19]
Conclusion
2-Fluoro-4-iodonicotinic acid is a strategically important and versatile building block for modern drug discovery. Its unique combination of a pyridine core, a fluorine atom, an iodine atom, and a carboxylic acid group provides medicinal chemists with a powerful tool to synthesize novel and complex molecules with tailored properties. A thorough understanding of its synthesis, reactivity, and physicochemical characteristics is essential for unlocking its full potential in the development of the next generation of therapeutics. The methodologies and insights provided in this guide are intended to empower researchers to effectively utilize this valuable compound in their drug discovery endeavors.
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